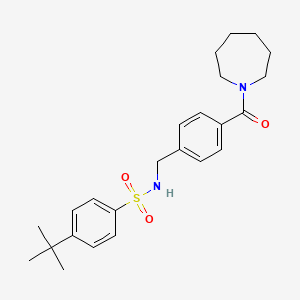
(R)-3-(Allyloxy)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-(Allyloxy)pyrrolidine hydrochloride is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a chiral building block that has been used in the synthesis of a variety of compounds, including bioactive molecules. In
Scientific Research Applications
- Application : Chiral pyrrolidine-functionalized metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) have been developed. These crystalline materials mimic biological systems and enable efficient asymmetric transformations .
- Application : (3R)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride has been utilized in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines. This process generates formamides efficiently without the need for external photosensitizers .
- Application : A continuous flow protocol has been established to construct an α-chiral pyrrolidine library. Various functionalized pyrrolidines are obtained with superior diastereocontrol within a short time frame .
Organocatalysis and Asymmetric Synthesis
Visible-Light-Induced Formylation
α-Chiral Pyrrolidine Library Synthesis
Phytochemical Research
Mechanism of Action
Target of Action
The primary targets of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives are known to be versatile organocatalysts for various asymmetric reactions . They can be encapsulated into porous materials to construct novel heterogeneous catalysts .
Mode of Action
The exact mode of action of ®-3-(Allyloxy)pyrrolidine hydrochloride It’s known that pyrrolidine derivatives can activate aldehydes or ketones, which is crucial for various asymmetric catalytic processes .
Biochemical Pathways
The specific biochemical pathways affected by ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives are known to be involved in a series of asymmetric catalytic processes, including aldol reaction, mannich reaction, michael reaction, diels–alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine, a related compound, is known to be a colorless liquid that is miscible with water and most organic solvents .
Result of Action
The molecular and cellular effects of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives have been incorporated into porous materials to construct heterogeneous catalysts, indicating their potential role in catalysis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ®-3-(Allyloxy)pyrrolidine hydrochloride It’s known that environmental factors can significantly affect gene regulation, which could potentially influence the action of various compounds .
properties
IUPAC Name |
(3R)-3-prop-2-enoxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Allyloxy)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride](/img/structure/B2616481.png)

![5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616484.png)
![N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2616486.png)
![2-[Methyl(prop-2-yn-1-yl)amino]ethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2616487.png)

![2-Chloro-1-[4-(2-hydroxypropyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B2616489.png)
![4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2616493.png)
![3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2616494.png)
![4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2616495.png)
